molecular formula C50H88O29 B1257188 Purgic acid A

Purgic acid A

Cat. No.: B1257188
M. Wt: 1153.2 g/mol
InChI Key: AQAYWDCXQVWWTA-HUHGOOERSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Purgic acid A is a resin glycoside isolated from Ipomoea purga, a plant within the Convolvulaceae family. Structurally, it is characterized by a macrocyclic dimeric core composed of oligosaccharide units and acyclic moieties. Its full chemical name is (11S)-hydroxytetradecanoic acid 11-O-β-D-quinovopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→3)-O-[β-D-fucopyranosyl-(1→4)]-O-α-L-rhamnopyranosyl-(1→2)-O-β-D-glucopyranosyl-(1→2)-O-β-D-quinovopyranoside . Key physicochemical properties include:

  • Hydrogen bond donors: 16
  • Hydrogen bond acceptors: 29
  • XLogP (hydrophobicity): -1.906
  • Molecular weight: Not explicitly stated, but inferred to exceed 1,500 Da based on its complex structure .

Properties

Molecular Formula

C50H88O29

Molecular Weight

1153.2 g/mol

IUPAC Name

(11S)-11-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxytetradecanoic acid

InChI

InChI=1S/C50H88O29/c1-6-14-23(15-12-10-8-7-9-11-13-16-26(53)54)72-48-42(34(62)29(57)21(4)70-48)79-50-44(36(64)31(59)25(18-52)74-50)78-47-39(67)41(40(22(5)71-47)75-45-37(65)32(60)27(55)19(2)68-45)76-49-43(35(63)30(58)24(17-51)73-49)77-46-38(66)33(61)28(56)20(3)69-46/h19-25,27-52,55-67H,6-18H2,1-5H3,(H,53,54)/t19-,20-,21-,22+,23+,24-,25-,27+,28-,29-,30-,31-,32+,33+,34+,35+,36+,37-,38-,39-,40+,41+,42-,43-,44-,45+,46+,47+,48+,49+,50+/m1/s1

InChI Key

AQAYWDCXQVWWTA-HUHGOOERSA-N

Isomeric SMILES

CCC[C@@H](CCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)C)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)O

Canonical SMILES

CCCC(CCCCCCCCCC(=O)O)OC1C(C(C(C(O1)C)O)O)OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)C)O)O)O)O

Synonyms

purgic acid A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Purgic Acids C and D

Purgic acids C (229) and D (230), also isolated from Ipomoea purga, share a dimeric core but differ in their acyclic moieties:

Property Purgic Acid A Purgic Acid C (229) Purgic Acid D (230)
Acyclic Moiety 3S,11S-hydroxytetradecanoic acid 3S,11S-hydroxytetradecanoic acid 3S,11S-hydroxyhexadecanoic acid
Oligosaccharide Core Hexasaccharide with quinovose linkage Hexasaccharide similar to multifidin VII Matches purgic acid C
Source Ipomoea purga Ipomoea purga Ipomoea purga
Hydrophobicity (XLogP) -1.906 Not reported Not reported

Key Differences :

  • Purgic acid D has a longer fatty acid chain (C16 vs. C14 in A and C), which may enhance its membrane permeability compared to A and C .
  • The oligosaccharide core of purgic acid C closely resembles multifidin VII, while this compound includes unique quinovose and fucose substitutions .

Comparison with Multifidin Series (QMs)

The multifidin series (e.g., QM2, QM3) from Quamoclit pennata shares macrocyclic dimeric cores but differs in glycosylation patterns:

Property This compound QM2 (231) QM3 (232)
Glycosylation Quinovose and fucose substitutions Additional quamoclinic acid B unit Seven-sugar core
Acyclic Moiety Present (C14 fatty acid) Absent in QM5 (233) Absent in QM5 (233)
Core Structure Macrocyclic dimer Macrocyclic dimer with C-2 rhamnose Macrocyclic dimer with C-2 rhamnose

Functional Implications :

  • This compound’s acyclic fatty acid moiety may enhance interactions with lipid bilayers compared to QMs lacking such groups .

Comparison with Multifidin IX (226)

Multifidin IX, isolated from Quamoclit×multifida, shares a hexasaccharide core with this compound but includes methyl 3S,11S-ipurolate as an acyclic moiety:

Property This compound Multifidin IX (226)
Acyclic Moiety 3S,11S-hydroxytetradecanoic acid Methyl 3S,11S-ipurolate
Glycosylation Pattern Quinovose-fucose-rhamnose-glucose Similar core with ipurolate modification
Biological Activity Purgative (inferred) Not reported

Structural Impact :

Limitations :

  • Limited data on the bioactivity and pharmacokinetics of this compound and its analogues.
  • Most structural comparisons rely on NMR and MS data; computational modeling (e.g., molecular dynamics) could further elucidate structure-function relationships .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for structural elucidation of Purgic Acid A?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D techniques like COSY and HSQC) with high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular weight . X-ray crystallography provides definitive structural validation, particularly for glycosidic linkages. Cross-validate data across techniques to address ambiguities in peak assignments or fragmentation patterns .

Q. How can researchers optimize extraction and purification protocols for this compound from natural sources?

  • Methodological Answer : Use solvent extraction (e.g., methanol/water mixtures) followed by column chromatography (silica gel or reversed-phase C18). Monitor purity via HPLC coupled with evaporative light scattering detection (ELSD) or mass spectrometry. Adjust gradient elution parameters to separate structurally similar glycosides .

Q. What computational tools are used to predict physicochemical properties of this compound?

  • Methodological Answer : Employ software like ChemAxon or Molinspiration to calculate logP (hydrophobicity), hydrogen bond donors (16), and acceptors (29) based on its molecular structure . Validate predictions against experimental data (e.g., solubility assays) to refine models for drug-likeness assessments.

Advanced Research Questions

Q. How should researchers resolve contradictions between spectroscopic data and proposed structural models?

  • Methodological Answer : Re-examine sample purity (e.g., via HPLC-MS) to rule out co-eluting contaminants. For NMR discrepancies, conduct variable-temperature experiments or isotopic labeling to clarify dynamic molecular behavior. Compare experimental HRMS data with theoretical isotopic patterns to confirm molecular formula .

Q. What experimental designs are recommended for studying this compound’s bioactivity in vitro?

  • Methodological Answer : Use dose-response assays (e.g., IC50 determinations) in cell lines relevant to its purported biological targets (e.g., anti-inflammatory or anticancer models). Include positive controls (e.g., known inhibitors) and validate results across replicates. For mechanism-of-action studies, pair RNA sequencing with pathway enrichment analysis to identify signaling cascades .

Q. How can researchers address challenges in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

  • Methodological Answer : Optimize glycosylation reactions using protecting-group strategies (e.g., trichloroacetimidate donors) to ensure regioselectivity. Monitor reaction progress via TLC or LC-MS. For unstable intermediates, employ low-temperature conditions or inert atmospheres. Validate synthetic products using comparative NMR and circular dichroism (CD) spectroscopy .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

  • Methodological Answer : Conduct forced degradation studies under varied pH, temperature, and light exposure. Use UPLC-QTOF-MS to identify degradation products. Stabilize formulations via lyophilization or encapsulation in lipid-based nanoparticles. Store samples at -80°C with desiccants to minimize hydrolytic cleavage of glycosidic bonds .

Key Considerations for Experimental Design

  • Sample Size Justification : Use power analysis to determine minimum replicates required for statistical significance in bioactivity assays .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for animal welfare and reproducibility .
  • Data Transparency : Archive raw spectral data in repositories like Zenodo to facilitate peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.